molecular formula C15H16N4O B11851616 3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide CAS No. 827318-50-3

3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B11851616
CAS No.: 827318-50-3
M. Wt: 268.31 g/mol
InChI Key: OGDIFGAIDIFRCC-UHFFFAOYSA-N
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Description

3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide is a compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . The combination of these two heterocyclic systems in a single molecule can potentially lead to compounds with unique and potent biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide typically involves the construction of the indole and pyrazole rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to oxindole derivatives, while reduction of the pyrazole ring can yield dihydropyrazole derivatives .

Scientific Research Applications

3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide has various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring can also interact with biological targets, enhancing the compound’s overall biological activity. These interactions can lead to the modulation of signaling pathways involved in cell proliferation, inflammation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide is unique due to the combination of indole and pyrazole moieties in a single molecule. This combination can lead to enhanced biological activities and the potential for synergistic effects, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

827318-50-3

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

5-(1H-indol-2-yl)-N-propyl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C15H16N4O/c1-2-7-16-15(20)11-9-17-19-14(11)13-8-10-5-3-4-6-12(10)18-13/h3-6,8-9,18H,2,7H2,1H3,(H,16,20)(H,17,19)

InChI Key

OGDIFGAIDIFRCC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(NN=C1)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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